1-Eicosanamine
Overview
Description
Synthesis Analysis
The synthesis of eicosanoid-related compounds often involves complex biochemical pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 enzymatic pathways. These pathways are responsible for the generation of a wide range of eicosanoids from arachidonic acid, highlighting the complexity of synthesizing specific eicosanoid compounds such as 1-Eicosanamine.
Molecular Structure Analysis
Eicosanoids, including potentially 1-Eicosanamine, have a 20-carbon backbone derived from polyunsaturated fatty acids. The molecular structure of these compounds is crucial for their biological activity, as it determines their interaction with specific receptors and enzymes, thereby influencing their physiological and pathological roles.
Chemical Reactions and Properties
Eicosanoids undergo various chemical reactions, primarily through their interactions with enzymes that catalyze their formation and degradation. The chemical properties of these compounds, including reactivity and stability, are influenced by their specific functional groups and molecular structure.
Physical Properties Analysis
The physical properties of eicosanoids, such as solubility, melting point, and crystalline structure, are important for their biological function and application in research and medicine. These properties can affect the bioavailability and efficacy of eicosanoid-based therapeutic agents.
Chemical Properties Analysis
The chemical properties of eicosanoids, including acidity, basicity, and reactivity, play a critical role in their biological activities. These properties are determined by the specific functional groups present in the eicosanoid molecules, influencing their interaction with biological molecules and their overall physiological effects.
References (Sources)
- (Wang & Dubois, 2010): This paper highlights the roles of eicosanoids in cancer, providing insights into their synthesis and biological effects.
- (Bozza et al., 2011): Discusses the localization and function of eicosanoid-synthesizing machinery within lipid bodies.
- (Mohaddes et al., 2014): Provides an example of research into the physical properties of compounds similar to eicosanoids for thermo-regulation applications.
- (O’Donnell et al., 2009): Reviews methods for the detection and analysis of eicosanoids, relevant to understanding their molecular structure and chemical properties.
Scientific Research Applications
Therapeutic Agents Development : Basic science, including studies on molecules like eicosanoids, contributes significantly to the development of new therapeutic agents for treating various diseases. The research involves understanding the structure, function, and interactions of small molecules, leading to the identification of novel therapeutic targets (Samuelsson, 2012).
Thermo-regulation Applications : Modification of melamine-formaldehyde/n-eicosane microcapsules has been explored to enhance the latent heat of fusion for application in textiles, aiming at efficient thermo-regulation. This involves understanding and enhancing the thermal properties of eicosane compounds (Mohaddes et al., 2014).
Cancer Research : Eicosanoids, including derivatives of compounds like eicosanamine, are implicated in various pathological processes, such as inflammation and cancer. Research has highlighted the complex roles of eicosanoids in epithelial-derived tumors and the tumor microenvironment, crucial for understanding cancer evolution, progression, and metastasis (Wang & DuBois, 2010).
Asthma and Allergies : Eicosanoids are crucial lipid mediators involved in pathophysiological processes related to asthma, allergies, and allied diseases. Understanding the biology of eicosanoids and their role in airway pathophysiology has led to the development of drugs like leukotriene synthesis inhibitors and receptors antagonists (Sokolowska et al., 2020).
Cardiovascular System : Eicosanoids have fundamental roles in physiology and diseases of the cardiovascular system. Knowledge about how eicosanoids, COX enzymes, and prostacyclin function has been applied to treat conditions like pulmonary arterial hypertension and peripheral vascular disease (Mitchell & Kirkby, 2018).
Brain Tumors : Research suggests that the eicosanoid cascade plays a role in common human brain tumors like gliomas and meningiomas. This has implications for developing treatments using agents targeting eicosanoid-producing enzymes (Nathoo et al., 2003).
Textile Materials Development : Eicosane compounds are utilized in the development of thermoregulating textile materials through the creation of microcapsules with phase change materials, indicating applications in functional fabric design (Shin et al., 2005).
Future Directions
The control of multi-drug-resistant pathogenic bacteria has become a priority for the World Health Organization (WHO). Therefore, there has been an increasing demand for emerging non-conventional new antimicrobial therapies . This could potentially open up new avenues for research into compounds like 1-Eicosanamine.
properties
IUPAC Name |
icosan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHXFUSLEBPCEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065108 | |
Record name | 1-Eicosanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Eicosanamine | |
CAS RN |
10525-37-8 | |
Record name | Eicosylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10525-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Eicosanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010525378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Eicosanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Eicosanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-EICOSANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/594M3CY45Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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